molecular formula C18H9Cl5 B1494034 1,2,3,4,5-Pentachloro-6-(4-phenylphenyl)benzene CAS No. 61577-01-3

1,2,3,4,5-Pentachloro-6-(4-phenylphenyl)benzene

Cat. No.: B1494034
CAS No.: 61577-01-3
M. Wt: 402.5 g/mol
InChI Key: SSGSSAKRYULJEE-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene is a highly chlorinated aromatic compound. It is known for its stability and resistance to degradation, making it a compound of interest in various scientific fields. The compound’s structure consists of three benzene rings connected in a linear arrangement, with five chlorine atoms attached to the central benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentachloro-1,1’:4’,1’‘-terbenzene typically involves the chlorination of biphenyl compounds. One common method is the chlorination of 1,1’-biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the benzene rings .

Industrial Production Methods

Industrial production of 2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is typically conducted in a solvent such as carbon tetrachloride or dichloromethane to facilitate the dissolution of reactants and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by other nucleophiles such as hydroxyl groups, amines, or alkyl groups.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidation of 2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene can lead to the formation of quinones or other oxidized products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium tert-butoxide, or palladium catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Substitution: Hydroxylated, aminated, or alkylated derivatives.

    Reduction: Less chlorinated biphenyl derivatives.

    Oxidation: Quinones and other oxidized aromatic compounds.

Scientific Research Applications

2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene involves its interaction with various molecular targets. The compound’s high chlorine content makes it highly reactive, allowing it to interact with nucleophilic sites on proteins, DNA, and other biomolecules. This can lead to the formation of covalent bonds and the disruption of normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene is unique due to its three benzene rings and high degree of chlorination. This structure imparts significant stability and resistance to degradation, making it distinct from other chlorinated aromatic compounds .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(4-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl5/c19-14-13(15(20)17(22)18(23)16(14)21)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGSSAKRYULJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70816115
Record name 1~2~,1~3~,1~4~,1~5~,1~6~-Pentachloro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70816115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61577-01-3
Record name 1~2~,1~3~,1~4~,1~5~,1~6~-Pentachloro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70816115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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